5-[5-Chloro-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-methyl-1,2,4-oxadiazole
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Overview
Description
The compound 5-[5-Chloro-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-methyl-1,2,4-oxadiazole is a complex organic molecule featuring a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the aziridine ring, oxadiazole moiety, and chloro-substituted phenyl group contributes to its diverse reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-Chloro-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-methyl-1,2,4-oxadiazole typically involves multiple steps:
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Formation of the Aziridine Ring: : The aziridine ring can be synthesized through the reaction of an appropriate epoxide with an amine under basic conditions. For instance, cyclopropylmethylamine can react with an epoxide to form the aziridine ring.
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Synthesis of the Oxadiazole Ring: : The 1,2,4-oxadiazole ring can be constructed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives. This step often requires the use of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Coupling Reactions: : The final step involves coupling the aziridine and oxadiazole intermediates with a chloro-substituted phenyl derivative. This can be achieved through nucleophilic substitution reactions, often facilitated by bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of aziridine N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the chloro group.
Major Products
Oxidation: Aziridine N-oxides.
Reduction: Reduced nitrogen heterocycles.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.
Biology
The aziridine ring is known for its biological activity, including potential anticancer properties. The compound could be investigated for its ability to interact with DNA or proteins, leading to potential therapeutic applications.
Medicine
Given its structural complexity, the compound may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer effects. Research into its mechanism of action and biological targets could reveal new drug candidates.
Industry
In materials science, the compound’s unique structure could be exploited in the development of novel polymers or as a precursor for advanced materials with specific properties.
Mechanism of Action
The biological activity of 5-[5-Chloro-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-methyl-1,2,4-oxadiazole is likely mediated through its interaction with cellular macromolecules. The aziridine ring can form covalent bonds with nucleophilic sites in proteins or DNA, potentially disrupting their function. The oxadiazole moiety may also contribute to its activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
5-[5-Chloro-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,2,4-oxadiazole: Lacks the methyl group at the 3-position of the oxadiazole ring.
5-[5-Chloro-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-methyl-1,3,4-oxadiazole: Contains a different oxadiazole isomer.
Uniqueness
The presence of the 3-methyl group in the oxadiazole ring of 5-[5-Chloro-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-methyl-1,2,4-oxadiazole may influence its reactivity and biological activity, distinguishing it from other similar compounds. This structural feature could affect its binding affinity to biological targets and its overall stability.
This compound , covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
5-[5-chloro-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-10-18-16(22-19-10)14-6-12(17)4-5-15(14)21-9-13-8-20(13)7-11-2-3-11/h4-6,11,13H,2-3,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKDBTSWOMZLOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CC(=C2)Cl)OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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